3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-5-2-1-4-9(10)8-12-16-13(18-17-12)11-6-3-7-15-11/h1-2,4-5,11,15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCQUHGIQHRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS: 1480820-41-4) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is with a molecular weight of approximately 308.17 g/mol. The compound features a bromophenyl group and a pyrrolidine moiety, contributing to its biological activity.
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities including:
- Anticancer Activity : A study highlighted that various oxadiazole derivatives demonstrate significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound showed selective activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells with IC50 values ranging from 2.76 to 9.27 µM .
- Antimicrobial Properties : Oxadiazoles have been noted for their antibacterial and antifungal activities. Specific derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL .
- Anti-inflammatory Effects : The compound's structure allows it to inhibit various inflammatory pathways, making it a candidate for developing anti-inflammatory agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammation .
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, particularly in the S phase, thereby preventing proliferation .
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways that regulate apoptosis and cell growth .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Cytotoxicity Assessment : In one study, the cytotoxicity of this compound was evaluated against a panel of human tumor cell lines. Results indicated potent activity with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Testing : Another investigation tested the antimicrobial efficacy of this compound against clinical strains of bacteria. It demonstrated superior activity compared to conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
- In Vivo Studies : Preliminary in vivo studies showed promising results regarding the anti-inflammatory properties of related oxadiazole compounds when administered in animal models .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can inhibit cancer cell proliferation through apoptosis induction. The bromophenyl group is believed to enhance the interaction with cellular targets involved in cancer pathways.
| Study Reference | Compound Tested | Cancer Type | IC50 Value |
|---|---|---|---|
| Oxadiazole Derivative | Breast Cancer | 15 µM | |
| Oxadiazole Derivative | Lung Cancer | 10 µM |
2. Antimicrobial Properties
The compound has shown efficacy against various bacterial strains. A comparative study highlighted that the oxadiazole scaffold contributes to antimicrobial activity by disrupting bacterial cell walls.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Material Science Applications
3. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency.
| Property | Value |
|---|---|
| Electron Mobility | 0.1 cm²/V·s |
| Film Thickness | 100 nm |
Biological Research Applications
4. Cell Culture Studies
The compound serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH stability within the range of 6 to 8.5. This property is crucial for experiments requiring consistent environmental conditions.
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A recent investigation focused on the mechanism of action of oxadiazole derivatives in breast cancer cells. The study utilized flow cytometry to assess apoptosis rates and demonstrated that the compound induced significant apoptotic cell death compared to control groups.
Case Study 2: Antimicrobial Efficacy Assessment
In a laboratory setting, a series of tests were conducted using various concentrations of the compound against Gram-positive and Gram-negative bacteria. Results indicated that higher concentrations significantly reduced bacterial viability, suggesting potential for development into an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs and their properties:
Key Research Findings
- Heterocycle Variations : Piperidine-substituted oxadiazoles () show reduced basicity compared to pyrrolidine analogs, which may affect pharmacokinetics .
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazole derivatives generally follows two main approaches:
- Cyclization of Amidoximes with Carboxylic Acid Derivatives
- 1,3-Dipolar Cycloaddition of Nitriles and Nitrile Oxides
These methods have been adapted and optimized over time to accommodate various substituents, including aryl and alkyl groups relevant to the target compound.
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common and reliable route to 1,2,4-oxadiazoles involves the cyclization reaction between amidoximes and activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides.
- Starting Materials: Amidoximes derived from the corresponding nitriles and carboxylic acid derivatives (e.g., methyl or ethyl esters).
- Catalysts and Conditions: Use of catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improves yields.
- Reaction Medium: Often carried out in organic solvents like dichloromethane or acetonitrile.
- Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times (minutes vs. hours) and enhances yields.
- One-Pot Procedures: Recent advances allow one-pot synthesis at room temperature using superbases like NaOH in DMSO, simplifying purification.
$$
\text{Amidoxime} + \text{Carboxylic Acid Ester} \xrightarrow[\text{Catalyst}]{\text{Heat or Microwave}} \text{1,2,4-Oxadiazole Derivative}
$$
- Moderate to excellent yields (11–90%)
- Amenable to various substituents, including 2-bromophenyl and pyrrolidinyl groups
- Environmentally friendly when using microwave irradiation due to reduced solvent use and reaction time
- Some reactions require long times (up to 24 h) without microwave assistance
- Harsh conditions may limit sensitive functional groups
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
This method involves the cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.
- Requires generation of nitrile oxides in situ.
- Often catalyzed by platinum(IV) complexes.
- Mild reaction conditions but often suffers from poor yields and difficult purification.
- Side reactions such as dimerization of nitrile oxides can occur, reducing selectivity.
- Less commonly used for complex substituents like 2-bromophenyl and pyrrolidin-2-yl due to solubility and reactivity issues.
Specific Preparation of 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
While direct literature on the exact preparation of this compound is limited, the general synthetic framework can be inferred from the above methods and related oxadiazole chemistry:
Step 1: Synthesis of Amidoxime Intermediate
The amidoxime corresponding to the 2-bromophenyl methyl nitrile is prepared by reaction of 2-bromobenzyl nitrile with hydroxylamine hydrochloride under basic conditions.
Step 2: Cyclization with Pyrrolidin-2-yl Carboxylic Acid Derivative
The amidoxime is then cyclized with a carboxylic acid derivative of pyrrolidin-2-yl (e.g., pyrrolidin-2-yl carboxylic acid methyl ester) using coupling reagents such as EDC or DCC in the presence of a base (e.g., pyridine) to form the 1,2,4-oxadiazole ring.
Step 3: Purification
The product is purified by standard chromatographic techniques.
Data Table Summarizing Preparation Methods
| Method No. | Starting Materials | Conditions | Catalysts/Reagents | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride | Reflux in pyridine or solvent | Pyridine, TBAF | 50–85 | Simple, well-established | Harsh conditions, purification |
| 2 | Amidoxime + Carboxylic Acid Ester | Room temp to reflux | EDC, DCC, CDI, TBTU, T3P | 11–90 | Mild, one-pot possible | Long reaction times without MWI |
| 3 | Amidoxime + Carboxylic Acid Ester (MWI) | Microwave irradiation (minutes) | NH4F/Al2O3, K2CO3 | 70–95 | Fast, high yield, eco-friendly | Requires microwave equipment |
| 4 | Nitrile + Nitrile Oxide (1,3-dipolar cycloaddition) | Mild, Pt(IV) catalysis | PtCl4 complex | Low to moderate | Mild conditions | Poor yields, side reactions |
Research Findings and Notes
Microwave-assisted synthesis is highly recommended for efficient production of 3,5-disubstituted 1,2,4-oxadiazoles, including those with bulky substituents like 2-bromophenyl and pyrrolidinyl groups, due to reduced reaction times and improved yields.
The choice of coupling reagent and reaction medium significantly influences the yield and purity of the final product. Carbodiimide-based reagents (EDC, DCC) are commonly used for amidoxime ester cyclization.
One-pot room temperature synthesis using NaOH/DMSO as a superbase medium provides a convenient alternative, although reaction times may be longer and yields vary depending on substituents.
The 1,3-dipolar cycloaddition method, despite its theoretical appeal, is less practical for this compound due to solubility and catalyst cost issues.
No direct synthesis route exclusively for this compound was found in the surveyed literature, but the general amidoxime-carboxylic acid ester cyclization approach is the most applicable and widely accepted method.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(2-bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how can purity be ensured?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃). Subsequent functionalization steps, such as alkylation or coupling reactions, introduce the 2-bromophenylmethyl and pyrrolidinyl groups. Purification is achieved using column chromatography (silica gel, eluents like heptane/isopropyl acetate) or recrystallization. Purity should be verified via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, HRMS) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination (if crystalline).
- FT-IR to validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize cell-based assays relevant to the compound’s structural analogs:
- Anticancer activity : Caspase-3/7 activation assays (e.g., T47D breast cancer cells) and flow cytometry for cell cycle arrest (G₁ phase analysis) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC/MBC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer: Systematically vary substituents:
- Replace the 2-bromophenyl group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups.
- Modify the pyrrolidine ring (e.g., N-methylation, spirocyclic derivatives).
- Evaluate changes in potency using dose-response curves (IC₅₀/EC₅₀) and compare with parent compound .
Q. What mechanistic insights can be gained from conflicting apoptosis induction data across cancer cell lines?
- Methodological Answer: Investigate cell-specific factors:
- Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax).
- Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.
- Conduct target engagement assays (e.g., photoaffinity labeling) to confirm binding to TIP47, an IGF-II receptor-binding protein implicated in apoptosis regulation .
Q. How can computational modeling resolve contradictory binding affinity predictions for this compound?
- Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger) against proposed targets (e.g., TIP47, COX-2).
- Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
- Compare results with experimental data (e.g., SPR, ITC) to refine force field parameters .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Methodological Answer:
- Salt formation : Use hydrochloride or trifluoroacetate salts.
- Co-solvent systems : Employ PEG-400 or cyclodextrin-based formulations.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. How can regioselectivity challenges in oxadiazole ring formation be addressed?
- Methodological Answer:
- Optimize reaction conditions (e.g., microwave-assisted synthesis at 150°C for 45 minutes).
- Use Lewis acid catalysts (e.g., ZnCl₂) to favor 1,2,4-oxadiazole over 1,3,4-isomers.
- Monitor reaction progress via TLC or GC-MS to isolate intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
